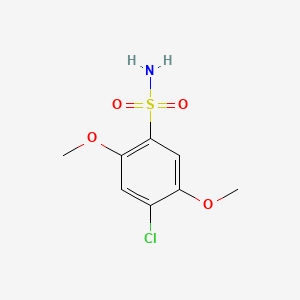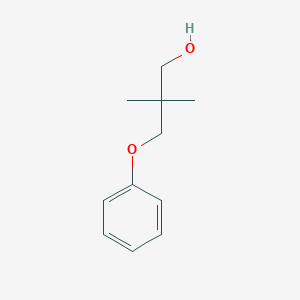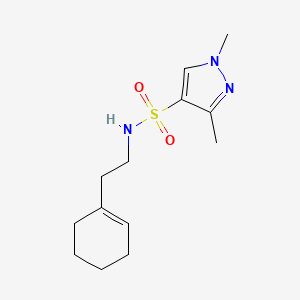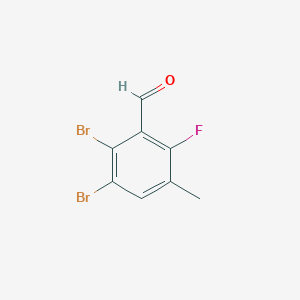![molecular formula C24H18N4O2S2 B2508681 2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one CAS No. 1291853-10-5](/img/structure/B2508681.png)
2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one" is a chemically synthesized molecule that appears to be a derivative of phthalazin-1(2H)-one with substitutions that include a methylsulfanyl group and an oxadiazole ring. This type of compound is part of a broader class of molecules that have been studied for their potential antimicrobial activities against various bacteria and fungi strains .
Synthesis Analysis
The synthesis of related phthalazin-1(2H)-one derivatives typically involves the use of starting materials such as methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl) acetate, which can be prepared from phthalic anhydride . The synthesis process may include cyclization reactions and the introduction of various substituents to create the desired oxadiazole and methylsulfanyl functional groups. The synthesis of similar compounds has been performed under conditions such as ethanol with a catalytic amount of concentrated sulfuric acid .
Molecular Structure Analysis
The molecular structure of phthalazin-1(2H)-one derivatives is characterized by the presence of a phthalazine scaffold, which can be further modified with various substituents. The oxadiazole ring is a five-membered heterocyclic compound containing oxygen and nitrogen atoms, which is known for its biological relevance . The methylsulfanyl group is a sulfur-containing substituent that can influence the electronic properties of the molecule. Spectral data, such as 1H NMR, IR, and mass spectroscopy, are typically used to characterize the structure of these synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of phthalazin-1(2H)-one derivatives can involve interactions with various reagents to form new bonds or transform existing functional groups. For instance, reactions with binucleophilic reagents can lead to intramolecular ring transformations, resulting in the formation of fused s-triazoles . The presence of functional groups like the oxadiazole ring and the methylsulfanyl group can also participate in various chemical reactions, potentially leading to the synthesis of novel compounds with diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazin-1(2H)-one derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential application as pharmaceutical agents. The antimicrobial activity of these compounds is a key chemical property, and several derivatives have demonstrated activity against both gram-positive and gram-negative bacteria, as well as fungi . Computational docking analysis can be used to predict the interaction of these molecules with biological targets, providing insights into their mechanism of action .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Antimicrobial Studies on Phthalazine Derivatives :Research has delved into the synthesis and antimicrobial evaluation of phthalazine derivatives, including those with structural similarities to the specified compound. For example, the synthesis and antimicrobial studies of new 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles and their activities against various bacteria and fungi strains demonstrate the antimicrobial potential of such compounds (Sridhara et al., 2011). Similarly, the creation of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives and their antimicrobial effectiveness further highlight the role of phthalazine compounds in combating microbial infections (Sridhara et al., 2010).
Anticancer Research
Novel Phthalazines in Cancer Therapy :The compound's relevance extends to oncology, where novel 1,4-disubstituted phthalazines have been designed and synthesized. These compounds, including anilino-arylsulfanylmethylphthalazines, have shown higher anticancer activity than cisplatin in vitro against different cancer cell lines, suggesting their potential in cancer therapy (Li et al., 2006).
Material Science
Polymer and Membrane Development :In material science, phthalazine derivatives, including those with oxadiazole moieties, have been synthesized and applied in the development of sulfonated poly(aryl ether) proton exchange membranes (PEMs). These materials exhibit excellent film-forming properties, thermal and chemical stability, and significant proton conductivity, indicating their utility in fuel cell applications (Jin & Zhu, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methylsulfanylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S2/c1-31-17-12-10-15(11-13-17)22-25-23(30-27-22)21-19-8-3-4-9-20(19)24(29)28(26-21)16-6-5-7-18(14-16)32-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLQYWNBCNNYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

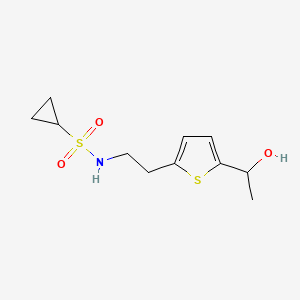
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)
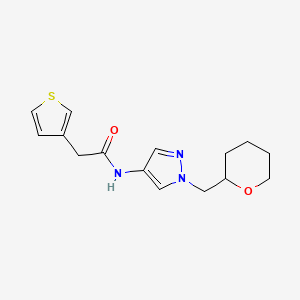
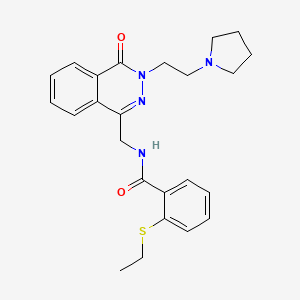
![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)
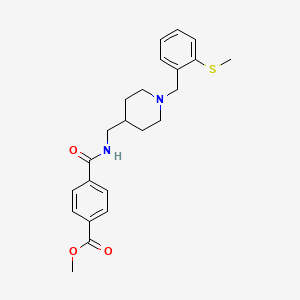
![methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2508609.png)
![4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2508611.png)
![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508614.png)
